2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 3-(trifluoromethyl)aniline with salicylaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzoxazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzoxazine moiety .
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the benzoxazine ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)phenylboronic acid
- 3-(trifluoromethyl)pyrazole
- 4-chloro-3-(trifluoromethyl)phenyl derivatives
Uniqueness
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the trifluoromethyl group and the benzoxazine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
Properties
CAS No. |
1508099-32-8 |
---|---|
Molecular Formula |
C15H12F3NO |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
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